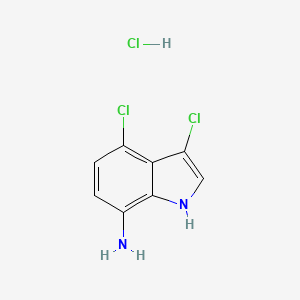

3,4-dichloro-1H-indol-7-aminehydrochloride

Description

Historical Context and Initial Synthesis in Indole (B1671886) Chemistry

While a detailed historical record of the initial synthesis of 3,4-dichloro-1H-indol-7-amine hydrochloride is not extensively documented in seminal literature, its preparation is embedded within the broader context of advancing synthetic methodologies for polysubstituted indoles. The synthesis of such complex indoles has been a long-standing challenge in organic chemistry. Traditional methods for indole synthesis often lack the regioselectivity required to produce specific substitution patterns, leading to the development of more sophisticated and controlled synthetic routes.

Recent patent literature discloses specific and reproducible methods for the synthesis of 3,4-dichloro-1H-indol-7-amine. One such method begins with the commercially available 4-chloro-7-nitro-1H-indole. google.com This starting material undergoes chlorination, typically using a chlorinating agent like N-Chlorosuccinimide (NCS), to introduce a second chlorine atom at the 3-position of the indole ring, yielding 3,4-dichloro-7-nitro-1H-indole. google.com The final step involves the reduction of the nitro group to an amine, which can be achieved using various reducing agents, to afford the target compound, 3,4-dichloro-1H-indol-7-amine. google.com The hydrochloride salt is then formed by treatment with hydrochloric acid.

Another documented synthetic approach starts from 4-chloro-1H-indole-7-carboxylic acid. google.com The carboxylic acid is first converted to a protected amine via a Curtius rearrangement, yielding tert-butyl (4-chloro-1H-indol-7-yl)carbamate. google.com Subsequent chlorination at the 3-position with N-Chlorosuccinimide provides tert-butyl (3,4-dichloro-1H-indol-7-yl)carbamate. google.com Finally, deprotection of the amine group by removing the tert-butoxycarbonyl (Boc) protecting group yields 3,4-dichloro-1H-indol-7-amine. google.com

Table 1: Synthetic Routes to 3,4-dichloro-1H-indol-7-amine

| Route | Starting Material | Key Intermediates | Final Product | Reference |

|---|---|---|---|---|

| 1 | 4-chloro-7-nitro-1H-indole | 3,4-dichloro-7-nitro-1H-indole | 3,4-dichloro-1H-indol-7-amine | google.com |

| 2 | 4-chloro-1H-indole-7-carboxylic acid | tert-butyl (4-chloro-1H-indol-7-yl)carbamate; tert-butyl (3,4-dichloro-1H-indol-7-yl)carbamate | 3,4-dichloro-1H-indol-7-amine | google.com |

The Significance of the Indole Scaffold in Medicinal Chemistry Research

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activities. google.comnih.govibs.re.kracs.orgacs.org Its unique structural and electronic properties allow it to interact with a wide range of biological targets, including enzymes and receptors. The indole ring system is a key component in many approved drugs and clinical candidates for the treatment of various diseases.

The versatility of the indole scaffold stems from several key features:

Bioisosterism: The indole nucleus can act as a bioisostere for other aromatic systems, such as naphthalene or quinoline, allowing for the fine-tuning of pharmacological properties.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and hydrophobic interactions, facilitating strong binding to biological targets.

Sites for Functionalization: The indole ring can be readily functionalized at multiple positions (N-1, C-2, C-3, and the benzene (B151609) ring), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. google.comibs.re.kracs.orgacs.org The ability to modify the indole core at various positions allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties, making it an enduringly important scaffold in the quest for new therapeutic agents.

Overview of Research Trajectories for 3,4-dichloro-1H-indol-7-amine hydrochloride

Current research involving 3,4-dichloro-1H-indol-7-amine hydrochloride primarily positions it as a key intermediate in the synthesis of targeted therapeutic agents. Its research trajectory is therefore closely linked to the development of novel drugs that incorporate this specific substituted indole moiety.

One significant area of application is in the development of Rbm39 sulfonamide inhibitors . google.com In this context, the amine group of 3,4-dichloro-1H-indol-7-amine serves as a handle for the attachment of a sulfonamide group, leading to the formation of more complex molecules designed to modulate the activity of RNA-binding protein 39 (Rbm39).

Another important research direction is the synthesis of amide and ether substituted n-(1h-indol-7-yl)benzenesulfonamides . google.com Here, the 7-amino group of the dichloroindole core is acylated or otherwise modified to introduce diverse functionalities. These modifications are aimed at exploring the structure-activity relationships of these compounds as potential therapeutic agents. The dichloro substitution pattern on the indole ring is likely crucial for modulating the electronic properties and conformational preferences of the final compounds, thereby influencing their biological activity.

The utility of 3,4-dichloro-1H-indol-7-amine hydrochloride in these research programs underscores its importance as a specialized building block. Its pre-functionalized and specifically substituted indole core allows for the efficient construction of complex molecules with potential for targeted pharmacological intervention.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H7Cl3N2 |

|---|---|

Molecular Weight |

237.5 g/mol |

IUPAC Name |

3,4-dichloro-1H-indol-7-amine;hydrochloride |

InChI |

InChI=1S/C8H6Cl2N2.ClH/c9-4-1-2-6(11)8-7(4)5(10)3-12-8;/h1-3,12H,11H2;1H |

InChI Key |

COQHJYYVHTXRHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=CNC2=C1N)Cl)Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Approaches for 3,4 Dichloro 1h Indol 7 Aminehydrochloride and Its Precursors

Retrosynthetic Analysis and Key Intermediate Synthesis

A retrosynthetic analysis of 3,4-dichloro-1H-indol-7-amine hydrochloride reveals several plausible disconnection points, primarily centered around established indole (B1671886) ring-forming reactions. Two prominent strategies emerge: the Leimgruber-Batcho and the Bartoli indole syntheses.

Leimgruber-Batcho Approach:

This strategy involves the disconnection of the pyrrole (B145914) ring, leading back to a substituted o-nitrotoluene. For the target molecule, the key disconnection is between the C2 and C3 atoms of the indole ring, identifying 2,3-dichloro-6-nitrotoluene (B3040323) as a crucial intermediate.

The forward synthesis would commence with the synthesis of 2,3-dichloro-6-nitrotoluene. One potential route to this intermediate is the chlorination of o-nitrotoluene, although this can lead to a mixture of isomers requiring separation. prepchem.comprepchem.com A more controlled approach involves the nitration of 2,3-dichlorotoluene. The 2,3-dichloro-6-nitrotoluene would then undergo condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine (B122466) to form a reactive enamine. clockss.orgwikipedia.org Subsequent reductive cyclization of this enamine, often achieved using reducing agents like Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen, would yield 3,4-dichloro-7-nitro-1H-indole. wikipedia.orgresearchgate.netresearchgate.net The final step would be the reduction of the nitro group to the corresponding amine, which can be accomplished with various reagents, including tin(II) chloride or catalytic hydrogenation, followed by salt formation with hydrochloric acid to yield the desired product.

Bartoli Indole Synthesis Approach:

Alternatively, the Bartoli indole synthesis offers a direct route to the 7-substituted indole core. wikipedia.orgsynarchive.comjk-sci.comonlineorganicchemistrytutor.com This retrosynthetic disconnection breaks the C2-C3 and N-C7a bonds, pointing to an ortho-substituted nitroarene, specifically 1,2,3-trichloro-4-nitrobenzene or a related precursor, and a vinyl Grignard reagent.

In the forward synthesis, an appropriately substituted nitroarene, such as 1,2-dichloro-3-nitrobenzene, would be treated with a vinyl Grignard reagent. wikipedia.orgjk-sci.com The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.orgonlineorganicchemistrytutor.com A key precursor for this route could be 2,3-dichloro-6-nitroaniline (B1587157) , which can be synthesized from 2,3,4-trichloronitrobenzene (B101362) via ammonolysis. google.comgoogle.com The resulting 3,4-dichloro-1H-indole would then need to be functionalized at the 7-position. This could be achieved through nitration to introduce a nitro group at the 7-position, followed by its reduction to the amine.

Key Intermediate Synthesis:

The synthesis of the key precursors is critical for the success of these strategies. For instance, 2,3-dichloro-6-nitroaniline can be prepared from 1,2,3-trichlorobenzene (B84244) by nitration to form 2,3,4-trichloronitrobenzene, followed by a nucleophilic aromatic substitution with ammonia. google.com

| Intermediate | Starting Material | Key Transformation | Reference(s) |

| 2,3-dichloro-6-nitrotoluene | 2,3-dichlorotoluene | Nitration | prepchem.com |

| 2,3-dichloro-6-nitroaniline | 2,3,4-trichloronitrobenzene | Ammonolysis | google.comgoogle.com |

| 3,4-dichloro-7-nitro-1H-indole | 2,3-dichloro-6-nitrotoluene | Leimgruber-Batcho Synthesis | clockss.orgwikipedia.org |

| 3,4-dichloro-1H-indole | 1,2-dichloro-3-nitrobenzene | Bartoli Indole Synthesis | wikipedia.orgjk-sci.com |

Novel Reaction Pathways and Catalyst Systems in 3,4-dichloro-1H-indol-7-amine hydrochloride Production

Modern organic synthesis has seen the development of numerous novel methods for indole formation, many of which rely on transition metal catalysis. These approaches offer potential advantages in terms of efficiency, regioselectivity, and functional group tolerance over classical methods.

Palladium-catalyzed reactions have been extensively explored for indole synthesis. For instance, a double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes mediated by a palladium catalyst and carbon monoxide has been reported for the synthesis of pyrrolo[3,2-g]indoles. nih.gov While not directly applicable to the target molecule, the underlying principle of palladium-catalyzed reductive cyclization of nitroarenes could be adapted. A hypothetical pathway could involve the palladium-catalyzed coupling of a suitably protected 2,3-dichloro-6-nitroaniline derivative with an acetylene-containing synthon, followed by an intramolecular cyclization.

Rhodium catalysts have also been employed for the regioselective C-H chlorination of azaindoles, using 1,2-dichloroethane (B1671644) as the chlorinating agent. nih.gov This highlights the potential for late-stage C-H functionalization to introduce the chloro substituents onto a pre-formed indole or aminoindole core, although controlling the regioselectivity on a 7-aminoindole would be a significant challenge.

The use of microwave assistance in the Leimgruber-Batcho reaction has been shown to accelerate the formation of enamine intermediates and improve yields. rsc.org This technology could be applied to the synthesis of the 3,4-dichloro-7-nitro-1H-indole precursor to enhance reaction efficiency.

Furthermore, metal-free approaches are gaining prominence. For example, the cyclization of N-aryl ethene-1,1-diamines into indoles in the presence of iodine has been developed. mdpi.com This could be a potential route if a suitable diaminophenyl precursor bearing the desired chloro-substituents can be synthesized.

| Catalyst/Method | Application in Indole Synthesis | Potential Advantage for Target Compound | Reference(s) |

| Palladium Catalysis | Reductive cyclization of nitroarenes | Mild reaction conditions, functional group tolerance | nih.gov |

| Rhodium Catalysis | C-H chlorination | Late-stage introduction of chlorine atoms | nih.gov |

| Microwave Irradiation | Leimgruber-Batcho reaction | Accelerated reaction times, improved yields | rsc.org |

| Iodine-mediated Cyclization | Metal-free indole formation | Avoidance of transition metal contaminants | mdpi.com |

Stereoselective Synthesis and Chiral Resolution Techniques for 3,4-dichloro-1H-indol-7-amine hydrochloride (if applicable to specific research)

The parent molecule, 3,4-dichloro-1H-indol-7-amine hydrochloride, is achiral and therefore does not require stereoselective synthesis or chiral resolution for its preparation. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter on a substituent attached to the indole nucleus or the amino group, then stereoselective methods would become highly relevant.

For the synthesis of such chiral derivatives, asymmetric synthesis would be the preferred approach to avoid the inherent 50% loss of material associated with classical resolution of a racemic mixture. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

In the context of preparing enantiomerically pure derivatives, chiral resolution techniques could be employed. The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives. These diastereomeric salts can then be separated by fractional crystallization due to their different solubilities. Subsequent removal of the resolving agent would yield the individual enantiomers. Chiral chromatography, using a chiral stationary phase, is another powerful technique for the separation of enantiomers.

Optimization of Reaction Conditions and Process Chemistry for 3,4-dichloro-1H-indol-7-amine hydrochloride

The optimization of reaction conditions is paramount for developing a scalable and efficient synthesis of 3,4-dichloro-1H-indol-7-amine hydrochloride. Key parameters to consider for each step of the proposed synthetic routes include solvent, temperature, reaction time, and catalyst loading.

In the context of a Leimgruber-Batcho synthesis, the formation of the enamine intermediate can be influenced by the choice of solvent and temperature. A systematic study varying these parameters would be necessary to maximize the yield and minimize side reactions. The subsequent reductive cyclization is also highly dependent on the choice of reducing agent and catalyst.

The following table illustrates a hypothetical optimization study for the reductive cyclization of the enamine intermediate to form 3,4-dichloro-7-nitro-1H-indole.

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H2 (50 psi) | 10% Pd/C | Ethanol | 25 | 12 | 75 |

| 2 | H2 (50 psi) | 10% Pd/C | THF | 25 | 12 | 82 |

| 3 | H2 (50 psi) | Raney Ni | Ethanol | 50 | 8 | 85 |

| 4 | Hydrazine | Raney Ni | Ethanol | 78 | 6 | 90 |

| 5 | SnCl2·2H2O | - | Ethanol | 78 | 10 | 65 |

Similarly, for the final reduction of the nitro group, various conditions can be explored to achieve high yield and purity.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SnCl2·2H2O | Ethanol | 78 | 4 | 88 |

| 2 | Fe/HCl | Ethanol/H2O | 78 | 6 | 85 |

| 3 | H2 (50 psi) | 10% Pd/C | Methanol | 25 | 8 |

| 4 | Na2S2O4 | THF/H2O | 60 | 5 | 78 |

Process chemistry considerations would also involve the purification of intermediates and the final product. Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and efficiency. The choice of crystallization solvent would need to be carefully selected to ensure high recovery and purity of the desired compound. Furthermore, the handling of potentially hazardous reagents, such as hydrazine and strong acids, would require strict safety protocols in a process chemistry setting. The final step of forming the hydrochloride salt would also need to be optimized to ensure complete conversion and isolation of a stable, crystalline product.

Spectroscopic and Crystallographic Investigations of 3,4 Dichloro 1h Indol 7 Aminehydrochloride Structure

Advanced NMR Spectroscopy for Elucidating 3,4-dichloro-1H-indol-7-amine hydrochloride Conformation and Dynamics

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the amine protons, and the N-H proton of the indole. The presence of two chlorine atoms at the C3 and C4 positions would significantly influence the chemical shifts of the remaining aromatic protons through their electron-withdrawing inductive effects and anisotropic effects. msu.edu Protons closer to the chlorine atoms would be expected to resonate at a lower field (higher ppm values). The amine protons, being on a hydrochloride salt, would likely appear as a broad singlet at a downfield chemical shift. The N-H proton of the indole ring would also exhibit a characteristic chemical shift, which can be influenced by solvent and concentration. msu.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in 3,4-dichloro-1H-indol-7-amine hydrochloride would give a distinct signal. The carbons directly bonded to the chlorine atoms (C3 and C4) would experience a significant downfield shift due to the electronegativity of the halogen. libretexts.org The chemical shifts of the other carbon atoms in the indole ring would also be affected by the substitution pattern.

Advanced NMR Techniques: To fully elucidate the conformation and dynamics, advanced NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. hyphadiscovery.com COSY experiments would reveal proton-proton coupling networks, helping to assign the signals of the aromatic protons. uni-muenchen.de HSQC and HMBC experiments would establish correlations between protons and carbons, allowing for the unambiguous assignment of all carbon signals and providing crucial information about the connectivity of the molecule. hyphadiscovery.com Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of different protons, which is essential for determining the preferred conformation of the molecule in solution.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data from similar substituted indoles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (N-H) | 10.0 - 12.0 | - |

| H2 | 7.0 - 7.5 | 120 - 125 |

| H5 | 7.2 - 7.8 | 115 - 120 |

| H6 | 7.0 - 7.6 | 110 - 115 |

| Amine (NH₂) | 8.0 - 10.0 (broad) | - |

| C2 | - | 120 - 125 |

| C3 | - | 110 - 115 |

| C3a | - | 125 - 130 |

| C4 | - | 120 - 125 |

| C5 | - | 115 - 120 |

| C6 | - | 110 - 115 |

| C7 | - | 135 - 140 |

| C7a | - | 130 - 135 |

Note: These are predicted values and the actual experimental values may vary.

Single-Crystal X-Ray Diffraction Analysis of 3,4-dichloro-1H-indol-7-amine hydrochloride

An X-ray diffraction study of 3,4-dichloro-1H-indol-7-amine hydrochloride would reveal the planar nature of the indole ring system. The analysis would also precisely determine the positions of the two chlorine atoms and the amine group on the indole core. The bond lengths and angles within the indole ring would be expected to be consistent with those of other indole derivatives, with some distortions due to the electronic effects of the substituents. mdpi.com

Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding and stacking interactions, that govern the packing of the molecules in the crystal lattice. The amine hydrochloride moiety would be a prime site for hydrogen bonding, likely forming interactions with the chloride counter-ion and neighboring molecules. The N-H of the indole ring could also participate in hydrogen bonding. These interactions play a crucial role in the stability and physical properties of the crystalline solid.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such a study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1030 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

Note: These are hypothetical values for illustrative purposes only.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in 3,4-dichloro-1H-indol-7-amine hydrochloride

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are sensitive to the chemical environment. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 3,4-dichloro-1H-indol-7-amine hydrochloride would exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibration of the indole ring is typically observed in the region of 3300-3500 cm⁻¹. The N-H stretching vibrations of the primary amine group would also appear in this region, likely as two distinct bands. The C-H stretching vibrations of the aromatic ring would be found around 3000-3100 cm⁻¹. The C=C stretching vibrations of the indole ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amine group would be expected in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. researchgate.net Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 3,4-dichloro-1H-indol-7-amine hydrochloride, the C=C stretching vibrations of the aromatic ring are expected to give strong Raman signals. The C-Cl bonds would also be expected to have a characteristic Raman signal.

A table of expected vibrational frequencies for key functional groups is provided below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Indole N-H | Stretching | 3300 - 3500 | Weak |

| Amine N-H | Stretching | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Strong |

| C-N | Stretching | 1250 - 1350 | Moderate |

| C-Cl | Stretching | < 800 | Strong |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.

Mass Spectrometry Techniques in the Structural Characterization of 3,4-dichloro-1H-indol-7-amine hydrochloride Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk For derivatives of 3,4-dichloro-1H-indol-7-amine hydrochloride, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) would be employed. nih.govscirp.org

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. libretexts.org The fragmentation pattern is highly characteristic of the molecule's structure. For an indole derivative, common fragmentation pathways involve cleavage of the bonds adjacent to the indole ring. libretexts.org The presence of chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion and fragment ions, with the ratio of the M and M+2 peaks being approximately 3:1 for one chlorine atom and 9:6:1 for two chlorine atoms. miamioh.edu

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules, such as the hydrochloride salt of an amine. nih.gov In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information. researchgate.net The fragmentation of the protonated molecule would likely involve losses of small neutral molecules such as HCl or NH₃, as well as cleavage of the indole ring.

A table summarizing the expected ions in the mass spectrum is presented below.

| Ion | Formation | Expected m/z |

| [M]⁺• | Molecular Ion (EI) | 216/218/220 |

| [M+H]⁺ | Protonated Molecule (ESI) | 217/219/221 |

| [M-Cl]⁺ | Loss of a chlorine atom | 181/183 |

| [M-HCl]⁺• | Loss of hydrogen chloride | 180/182 |

Note: The m/z values are based on the most abundant isotopes and the isotopic pattern would be observed.

Computational Methods in Support of Structural Assignment for 3,4-dichloro-1H-indol-7-amine hydrochloride

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data in structural elucidation. rsc.orgniscpr.res.in DFT calculations can be used to predict a wide range of molecular properties, including geometries, spectroscopic data (NMR, IR, Raman), and electronic properties. researchgate.net

For 3,4-dichloro-1H-indol-7-amine hydrochloride, DFT calculations could be used to:

Optimize the molecular geometry: This would provide a theoretical model of the molecule's three-dimensional structure, including bond lengths and angles, which could be compared with experimental data if available.

Predict NMR chemical shifts: Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules. mdpi.com

Simulate vibrational spectra: Calculated IR and Raman frequencies can be compared with experimental spectra to help in the assignment of vibrational modes. researchgate.net

Investigate electronic properties: DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. rsc.org

The accuracy of DFT calculations is dependent on the choice of the functional and basis set. By selecting appropriate computational methods, it is possible to obtain theoretical data that is in good agreement with experimental results, thereby providing a deeper understanding of the structural and electronic properties of 3,4-dichloro-1H-indol-7-amine hydrochloride.

Theoretical and Computational Chemistry Studies of 3,4 Dichloro 1h Indol 7 Aminehydrochloride

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity of 3,4-dichloro-1H-indol-7-amine hydrochloride

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular energy. researchgate.net

For 3,4-dichloro-1H-indol-7-amine hydrochloride, DFT studies can elucidate its electronic structure and reactivity. nih.govsemanticscholar.org These calculations typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. Following optimization, various electronic properties can be calculated. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.gov

Reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be derived from these orbital energies. nih.gov These descriptors help predict how the molecule will behave in a chemical reaction. Furthermore, mapping the electrostatic potential onto the electron density surface can identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack, respectively. For instance, the amine group and the indole (B1671886) nitrogen are expected to be electron-rich, while the chlorine-substituted positions may influence the electron distribution across the aromatic system.

Table 1: Representative Quantum Chemical Descriptors (Hypothetical) This table illustrates typical data obtained from DFT calculations for a molecule like 3,4-dichloro-1H-indol-7-amine hydrochloride. Actual values would require specific computation.

| Parameter | Description | Hypothetical Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (LUMO-HOMO) | 4.6 eV |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | 3.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.3 eV |

| Global Electrophilicity (ω) | Index for electrophilic character | 1.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.1 D |

Molecular Docking and Dynamics Simulations of 3,4-dichloro-1H-indol-7-amine hydrochloride with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. thesciencein.org For 3,4-dichloro-1H-indol-7-amine hydrochloride, docking simulations could be employed to explore its potential binding modes and affinities with various protein targets, such as kinases or other enzymes implicated in disease pathways. researchgate.net

The process involves placing the ligand (3,4-dichloro-1H-indol-7-amine hydrochloride) into the binding site of a receptor whose three-dimensional structure is known. A scoring function then estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.gov The results reveal plausible binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the receptor's active site. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions identified in the docking pose. This offers a more dynamic and realistic view of the binding event.

QSAR (Quantitative Structure-Activity Relationship) Modeling for 3,4-dichloro-1H-indol-7-amine hydrochloride and its Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding variations in their biological activities. nih.gov

To develop a QSAR model for analogues of 3,4-dichloro-1H-indol-7-amine hydrochloride, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) is required. nih.govnih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields in CoMFA). nih.gov

Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates the descriptors with the observed activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. nih.gov The model provides insights into which structural features are positively or negatively correlated with activity, guiding the rational design of more potent compounds.

Prediction of Molecular Interactions and Binding Affinities for 3,4-dichloro-1H-indol-7-amine hydrochloride

Computational methods are crucial for predicting the specific molecular interactions that govern the binding of a ligand to its receptor and for estimating the strength of this binding, known as binding affinity. frontiersin.org These predictions are central to structure-based drug design.

For 3,4-dichloro-1H-indol-7-amine hydrochloride, computational tools can predict several types of key interactions:

Hydrogen Bonds: The amine (-NH2) group and the indole N-H group can act as hydrogen bond donors, while the nitrogen atoms and chlorine atoms can act as potential acceptors.

Hydrophobic Interactions: The dichlorinated benzene (B151609) ring portion of the indole core can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic indole ring can form π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.

Binding affinity is a measure of the equilibrium constant of the binding reaction and is often expressed as Ki (inhibition constant) or Kd (dissociation constant). frontiersin.org Computational methods like molecular docking provide a "docking score," which is a qualitative estimate of binding affinity. More rigorous, but computationally intensive, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide more accurate quantitative predictions of binding free energy.

Table 2: Predicted Interaction Profile and Binding Affinity (Hypothetical) This table shows a hypothetical output from a molecular docking simulation against a protein kinase.

| Parameter | Prediction for 3,4-dichloro-1H-indol-7-amine hydrochloride |

| Target Receptor | Protein Kinase XYZ |

| Docking Score | -9.2 kcal/mol |

| Predicted Binding Affinity (Ki) | 85 nM |

| Key Hydrogen Bond Interactions | Amine group with Asp145; Indole N-H with Glu91 backbone |

| Key Hydrophobic Interactions | Dichloro-phenyl moiety with Leu25, Val78 |

| Pi-Stacking Interactions | Indole ring with Phe76 |

In Silico Prediction of Theoretical Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties for 3,4-dichloro-1H-indol-7-amine hydrochloride

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. researchgate.net Assessing ADMET properties early in the drug discovery process is critical to avoid late-stage failures. nih.gov Various software and web servers use models built from large datasets of experimental data to predict these properties based on a molecule's structure. nih.gov

For 3,4-dichloro-1H-indol-7-amine hydrochloride, a range of ADMET properties can be predicted. researchgate.net These include:

Absorption: Parameters like Caco-2 permeability (intestinal absorption), human intestinal absorption (HIA), and P-glycoprotein substrate potential.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Likelihood of inhibition or substrate activity for key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are crucial for drug metabolism. researchgate.net

Excretion: Properties related to how the compound is cleared from the body.

Toxicity: Predictions for endpoints like mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). researchgate.net

These predictions help to build a comprehensive profile of the compound's likely behavior in a biological system, allowing for early identification of potential liabilities. phcogj.com

Table 3: Predicted ADMET Profile for 3,4-dichloro-1H-indol-7-amine hydrochloride (Hypothetical) This table represents a typical in silico ADMET report. These are predictions and require experimental validation.

| Property | Parameter | Predicted Value/Classification |

| Absorption | Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | Moderate | |

| P-glycoprotein Substrate | No | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low |

| Plasma Protein Binding | > 90% | |

| Metabolism | CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No | |

| CYP1A2 Inhibitor | No | |

| Toxicity | Ames Mutagenicity | Non-mutagen |

| hERG I Inhibitor | Low Risk | |

| Carcinogenicity | Non-carcinogen |

Mechanistic Investigations of 3,4 Dichloro 1h Indol 7 Aminehydrochloride at the Molecular and Cellular Level

Target Identification and Validation for 3,4-dichloro-1H-indol-7-amine hydrochloride

There is no publicly available research that identifies or validates specific molecular targets for 3,4-dichloro-1H-indol-7-amine hydrochloride.

For context, the broader class of indole (B1671886) derivatives has been investigated for activity against a wide array of biological targets. These commonly include:

Kinases: Various indole-based molecules are developed as inhibitors of protein kinases involved in cell signaling and proliferation.

G-Protein Coupled Receptors (GPCRs): Substituted indoles have been explored as ligands for GPCRs such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Enzymes: Indole derivatives can act as inhibitors for enzymes like cystathionine (B15957) γ-lyase or others involved in metabolic pathways. nih.gov

Without experimental data, any potential targets for 3,4-dichloro-1H-indol-7-amine hydrochloride remain speculative and would require initial screening against diverse target panels to be identified.

Enzymatic Assays and Inhibition Kinetics of 3,4-dichloro-1H-indol-7-amine hydrochloride

No studies detailing enzymatic assays or the inhibition kinetics of 3,4-dichloro-1H-indol-7-amine hydrochloride could be located. Research on other indole-based compounds, such as the NL series of inhibitors for bacterial cystathionine γ-lyase (bCSE), involves detailed kinetic analysis to determine parameters like the half-maximal inhibitory concentration (IC50). nih.gov Such studies are essential for understanding a compound's potency and mechanism of enzyme inhibition but have not been published for the subject compound.

Receptor Binding Studies and Ligand-Receptor Interactions of 3,4-dichloro-1H-indol-7-amine hydrochloride

Specific receptor binding affinities and ligand-receptor interaction data for 3,4-dichloro-1H-indol-7-amine hydrochloride are not available in the reviewed literature.

Receptor binding assays are crucial for characterizing ligands that target receptors like GPCRs. For instance, studies on novel dopamine receptor ligands use in vitro methods to determine binding affinities (Ki values) for different receptor subtypes (e.g., D1, D2, D3), which helps establish selectivity. nih.gov Similar investigations would be necessary to determine if 3,4-dichloro-1H-indol-7-amine hydrochloride interacts with any specific receptors.

Cellular Pathway Modulation by 3,4-dichloro-1H-indol-7-amine hydrochloride in In Vitro Models

There are no published findings on the modulation of cellular pathways by 3,4-dichloro-1H-indol-7-amine hydrochloride in in vitro models.

Research into other indole-containing molecules demonstrates that they can influence various cellular signaling pathways. For example, certain indole derivatives can act as biased agonists at sphingosine-1-phosphate 1 (S1P1) receptors, modulating G-protein and β-arrestin pathways which are critical for immune cell trafficking. acs.org Other indole metabolites have been shown to be involved in cellular stress signaling. nih.gov Determining the cellular effects of 3,4-dichloro-1H-indol-7-amine hydrochloride would require specific in vitro cell-based assays.

Subcellular Localization and Intracellular Distribution of 3,4-dichloro-1H-indol-7-amine hydrochloride (in research models)

Information regarding the subcellular localization or intracellular distribution of 3,4-dichloro-1H-indol-7-amine hydrochloride in research models is currently unavailable. Techniques such as fluorescence microscopy with a tagged compound or cellular fractionation followed by analytical quantification would be required to investigate where the compound accumulates within a cell.

Investigation of Off-Target Interactions of 3,4-dichloro-1H-indol-7-amine hydrochloride (mechanistic focus)

No investigations into the off-target interactions of 3,4-dichloro-1H-indol-7-amine hydrochloride have been documented. A thorough mechanistic understanding of a compound requires evaluating its selectivity by screening it against a panel of receptors, enzymes, and ion channels to identify potential unintended interactions that could contribute to its biological profile.

Note on Data Tables: Due to the absence of specific experimental research data for 3,4-dichloro-1H-indol-7-amine hydrochloride in the public domain, no data tables could be generated.

Structure Activity Relationship Sar Studies of 3,4 Dichloro 1h Indol 7 Aminehydrochloride Analogues

Exploration of Substituent Effects at C-3, C-4, C-7 Positions of 3,4-dichloro-1H-indol-7-aminehydrochloride Scaffold

The scientific literature lacks specific studies on the effects of modifying substituents at the C-3, C-4, and C-7 positions of the 3,4-dichloro-1H-indol-7-amine hydrochloride scaffold. While functionalization of the indole (B1671886) core at various positions, including C-3, C-4, and C-7, is a common strategy in medicinal chemistry to explore SAR, no dedicated studies for this specific compound were identified. researchgate.net Research on different classes of indole derivatives indicates that substitutions at these positions are critical for potency and selectivity, but these findings cannot be directly extrapolated to the target compound. researchgate.net

Impact of Amine Group Modifications on the Biological Activity of this compound Derivatives

No research detailing the modification of the C-7 amine group on 3,4-dichloro-1H-indol-7-amine hydrochloride derivatives and its impact on biological activity was found. Modifications of amine substituents are a key aspect of SAR studies for many bioactive compounds, but data specific to this indole scaffold is not present in the available literature.

Stereochemical Considerations in the SAR of this compound Analogues

There is no information available regarding stereochemical considerations in the structure-activity relationships of 3,4-dichloro-1H-indol-7-amine hydrochloride analogues. Such studies would be relevant if chiral centers were introduced through modification, but no literature describing such derivatives or their stereoisomeric effects on activity could be located.

Design Principles for Optimized this compound Derivatives

Due to the absence of foundational SAR data, no specific design principles for the optimization of 3,4-dichloro-1H-indol-7-amine hydrochloride derivatives have been published. Establishing such principles would require systematic biological testing of a library of analogues, and this research does not appear to be available in the public domain.

Synthesis and Biological Profiling of 3,4 Dichloro 1h Indol 7 Aminehydrochloride Derivatives and Pro Compounds

Design and Synthesis of Novel 3,4-dichloro-1H-indol-7-aminehydrochloride Analogues

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, owing to the indole (B1671886) nucleus's prevalence in biologically active compounds. researchgate.net The design of analogues of 3,4-dichloro-1H-indol-7-amine hydrochloride typically involves established synthetic routes for the indole core, which are then adapted for the specific substitution pattern required. A common and versatile method is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org

For the specific target scaffold, a plausible synthetic pathway could commence from a 2,3-dichloro-6-nitrophenylhydrazine derivative. This intermediate would then be subjected to a cyclization reaction, for instance, with a suitable pyruvate (B1213749) derivative, to form the indole ring. The final step would involve the reduction of the nitro group at the 7-position to the desired amine, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation. dundee.ac.uk

The generation of novel analogues stems from this core synthesis by:

Varying Substituents on the Indole Core: Introducing different functional groups at available positions on the benzene (B151609) or pyrrole (B145914) ring to probe structure-activity relationships (SAR).

Modifying the Amine Group: Derivatizing the 7-amino group with various alkyl or acyl groups to modulate properties like lipophilicity and target binding.

Altering the Halogenation Pattern: Synthesizing analogues with different halogens (e.g., fluorine, bromine) or shifting the positions of the chloro-substituents to investigate their impact on biological activity.

A variety of synthetic strategies for indole derivatives have been developed, including metal-catalyzed cyclizations and multicomponent reactions, which offer efficient pathways to complex indole structures. semanticscholar.orgorganic-chemistry.org

Table 1: Selected Synthetic Methods for Indole Derivatives

| Method | Description | Key Reagents | Applicability for Analogues |

|---|---|---|---|

| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone. | Phenylhydrazines, Aldehydes/Ketones, Acid catalyst (e.g., HCl, ZnCl₂) | Highly versatile for various substitutions on the benzene ring. |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. | Nitroarenes, Vinyl Grignard reagents | Useful for synthesizing 7-substituted indoles. |

| Larock Indole Synthesis | Palladium-catalyzed annulation of an o-haloaniline with an alkyne. | o-haloanilines, Alkynes, Palladium catalyst | Allows for significant diversity in substituents on the pyrrole ring. |

| Reductive Cyclization | Intramolecular cyclization of o-nitrostyrenes or related compounds. | Transition metal catalysts (e.g., Pd, Ru), Reducing agents | Effective for creating specific substitution patterns under mild conditions. |

Investigation of Prodrug Strategies for this compound

Prodrug design is a critical strategy in drug development to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. nih.govnih.gov A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. researchgate.net For 3,4-dichloro-1H-indol-7-amine hydrochloride, the primary functional handle for prodrug modification is the 7-amino group.

The goal of a prodrug strategy for this compound would be to mask the polar amine group, thereby potentially enhancing membrane permeability or modulating its solubility profile. Upon administration, endogenous enzymes such as esterases or amidases would cleave the promoiety to regenerate the active 3,4-dichloro-1H-indol-7-amine.

Common prodrug strategies applicable to the 7-amino group include:

Amide and Carbamate (B1207046) Prodrugs: Acylation of the amine with a carboxylic acid or a chloroformate can form an amide or carbamate linkage, respectively. These are often designed to be cleaved by amidases in the body.

Phosphoramidate Prodrugs: The amine can be linked to a phosphate (B84403) group. These prodrugs can improve aqueous solubility and are often substrates for phosphatases.

Mannich Bases: Reaction of the amine with an aldehyde and another compound containing an active hydrogen can form a Mannich base, which can be designed to be labile under physiological conditions.

Table 2: Potential Prodrug Moieties for the 7-Amino Group

| Prodrug Linkage | Promoieties (Examples) | Cleavage Mechanism (Typical) | Potential Advantage |

|---|---|---|---|

| Amide | Amino acids (e.g., Valine, Alanine), Fatty acids | Amidases, Peptidases | Targeted delivery, Modified solubility |

| Carbamate | Alkoxycarbonyls, Aryloxycarbonyls | Esterases, Chemical hydrolysis | Improved stability and lipophilicity |

| Phosphoramidate | Phosphate, Phosphonate esters | Phosphatases, Phosphoramidases | Enhanced aqueous solubility |

| Acyloxymethyl/Carbamatoxymethyl Ethers | Attached to the indole nitrogen (N-1 position) | Esterases | Masking the N-H group to improve permeability |

Characterization of Metabolites and Biotransformation Pathways of this compound (chemical transformation focus)

The biotransformation of a drug molecule describes the metabolic processes that chemically alter it within the body, primarily in the liver. These transformations are typically mediated by enzyme systems like the cytochrome P450 (CYP) superfamily. For indole-containing compounds, several metabolic pathways are well-documented. nih.gov

The likely biotransformation pathways for 3,4-dichloro-1H-indol-7-amine hydrochloride would involve two main types of reactions: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism:

Oxidation: The indole ring is susceptible to oxidation by CYP enzymes. This can lead to the formation of various hydroxylated metabolites (e.g., 5-hydroxy or 6-hydroxy derivatives). The specific regioselectivity of hydroxylation would depend on the directing effects of the existing chloro- and amino-substituents.

Dehydrogenation: Although the parent compound is an indole (aromatic), if any analogues are synthesized as indolines (the saturated version), a primary metabolic route is dehydrogenation to the corresponding indole, a reaction also catalyzed by CYP enzymes. nih.gov

Phase II Metabolism:

Glucuronidation: The 7-amino group, as well as any hydroxylated metabolites formed in Phase I, can undergo conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion.

Sulfation: The amino and hydroxyl groups can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

N-Acetylation: The primary aromatic amine at the 7-position is a potential substrate for N-acetyltransferases (NATs), leading to the formation of an acetamido derivative.

The presence of two chlorine atoms on the benzene ring may influence the rate and sites of metabolism, potentially by sterically hindering access for metabolic enzymes or by altering the electronic properties of the ring system.

Comparative Analysis of Biological Activities of this compound and its Derivatives in In Vitro Models

The indole scaffold is a "privileged structure" in medicinal chemistry, as it is a component of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chula.ac.thresearchgate.net The specific biological profile of 3,4-dichloro-1H-indol-7-amine and its derivatives would be determined by its unique substitution pattern. Halogen atoms, like chlorine, can enhance binding affinity to protein targets through halogen bonding and increase lipophilicity, potentially improving cell permeability.

Derivatives of substituted indoles and related heterocyclic compounds have been evaluated in various in vitro models. For instance, certain chloro-substituted amino-pyrrole derivatives have been investigated as potential tyrosine kinase inhibitors, a class of anticancer agents. nih.gov The biological activity of analogues is typically compared using metrics such as the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC) in relevant assays.

The following table presents hypothetical comparative data based on published findings for structurally related compounds to illustrate how SAR is typically evaluated.

Table 3: Illustrative In Vitro Biological Activity of Related Indole Analogues

| Compound | Structural Modification from Parent | Assay Type | Target/Cell Line | Activity (IC₅₀/MIC) |

|---|---|---|---|---|

| Parent Compound | 3,4-dichloro-7-aminoindole | Kinase Inhibition | EGFR Kinase | 5.2 µM |

| Analogue A | 3,4-difluoro-7-aminoindole | Kinase Inhibition | EGFR Kinase | 8.1 µM |

| Analogue B | 3,4-dichloro-7-acetamidoindole | Kinase Inhibition | EGFR Kinase | 15.6 µM |

| Analogue C | 3-chloro-7-aminoindole | Kinase Inhibition | EGFR Kinase | 12.5 µM |

| Analogue D | 3,4-dichloro-5-aminoindole | Kinase Inhibition | EGFR Kinase | 22.0 µM |

| Analogue E | 3,4-dichloro-7-aminoindole | Antiproliferative | A549 Lung Cancer Cells | 2.5 µM |

| Analogue F | 3,4-dichloro-7-aminoindole | Antibacterial | S. aureus | 16 µg/mL |

Data is illustrative and based on general principles of SAR for indole derivatives found in medicinal chemistry literature.

This comparative analysis reveals crucial structure-activity relationships. For example, changing the halogen from chloro to fluoro (Analogue A) might decrease potency. Acetylation of the amine group (Analogue B) could also reduce activity, suggesting a free amine is important for target interaction. The presence and position of both chloro-substituents and the amino group are evidently critical for biological function, as shown by the reduced activity in Analogues C and D.

Advanced Analytical Methodologies for 3,4 Dichloro 1h Indol 7 Aminehydrochloride in Research Matrices

Chromatographic Techniques (HPLC, GC-MS) for Separation and Quantification of 3,4-dichloro-1H-indol-7-amine hydrochloride

Chromatographic techniques are fundamental for the separation and quantification of 3,4-dichloro-1H-indol-7-amine hydrochloride from various research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of polar aromatic compounds such as 3,4-dichloro-1H-indol-7-amine hydrochloride. The separation is typically achieved on a C8 or C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. UV detection is commonly employed, leveraging the chromophoric nature of the indole (B1671886) ring. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS).

Method Parameters: A hypothetical RP-HPLC method for the analysis of 3,4-dichloro-1H-indol-7-amine hydrochloride could involve a gradient elution to ensure good peak shape and resolution from potential impurities or metabolites. The initial mobile phase composition might be highly aqueous to retain the polar analyte, followed by an increasing gradient of the organic solvent to elute the compound.

Table 1: Illustrative HPLC Method Parameters for 3,4-dichloro-1H-indol-7-amine hydrochloride Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis of 3,4-dichloro-1H-indol-7-amine hydrochloride, derivatization is generally required to increase the volatility and thermal stability of the compound. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to derivatize the amine and indole nitrogen. mdpi.com The resulting trimethylsilyl (B98337) derivatives are amenable to separation on a non-polar capillary column. The mass spectrometer provides high selectivity and can be operated in selected ion monitoring (SIM) mode for trace-level quantification. scilit.com

Derivatization and Analysis: The derivatization process involves reacting the analyte with the silylating agent at an elevated temperature. The resulting derivative is then injected into the GC-MS system. The mass spectrum of the derivatized 3,4-dichloro-1H-indol-7-amine would exhibit a characteristic molecular ion and fragmentation pattern, which can be used for identification and quantification.

Table 2: Example GC-MS Parameters for Derivatized 3,4-dichloro-1H-indol-7-amine hydrochloride

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| MS Source | 230 °C |

| Scan Range | m/z 50-500 |

Electrophoretic Methods for the Analysis of 3,4-dichloro-1H-indol-7-amine hydrochloride and its Metabolites

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of charged species like 3,4-dichloro-1H-indol-7-amine hydrochloride. mdpi.com In its protonated form, the compound will migrate in an electric field, and its separation from other components will be based on its charge-to-size ratio.

Capillary Zone Electrophoresis (CZE): CZE is the simplest form of CE and is well-suited for the analysis of small ions. mdpi.com The separation can be optimized by adjusting the pH, voltage, and composition of the background electrolyte. For the analysis of potential metabolites, which may have different charges or sizes, CZE can provide excellent resolution. Detection is often performed using UV-Vis spectrophotometry, although coupling to a mass spectrometer (CE-MS) can provide greater sensitivity and structural information. mdpi.com

Micellar Electrokinetic Chromatography (MEKC): For the separation of neutral metabolites or for improving the separation of a mixture of charged and neutral species, MEKC can be employed. This technique involves the addition of a surfactant to the background electrolyte, which forms micelles. Analytes partition between the aqueous buffer and the micelles, allowing for the separation of compounds with different hydrophobicities.

Spectrophotometric and Fluorometric Assays for 3,4-dichloro-1H-indol-7-amine hydrochloride Detection

Spectrophotometric and fluorometric methods can be utilized for the rapid detection and quantification of 3,4-dichloro-1H-indol-7-amine hydrochloride, particularly in high-throughput screening applications.

UV-Vis Spectrophotometry: The indole nucleus of 3,4-dichloro-1H-indol-7-amine hydrochloride exhibits characteristic UV absorbance. nist.gov A UV-Vis spectrophotometer can be used to measure the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax), which is expected to be in the UV range, likely around 270-290 nm, typical for indole derivatives. nist.gov While this method is simple and rapid, it may lack selectivity in complex matrices where other components also absorb in the same region.

Fluorometric Assays: Many indole derivatives are naturally fluorescent, emitting light upon excitation at a specific wavelength. nih.govmdpi.com The fluorescence properties of 3,4-dichloro-1H-indol-7-amine hydrochloride, including its excitation and emission maxima, would need to be determined. Fluorescence assays generally offer higher sensitivity and selectivity compared to absorbance-based methods. mdpi.com The fluorescence intensity is typically proportional to the concentration of the analyte, allowing for quantitative measurements. The presence of the dichloro-substituents may influence the fluorescence quantum yield and the positions of the excitation and emission maxima.

Table 3: Hypothetical Spectroscopic Properties of 3,4-dichloro-1H-indol-7-amine hydrochloride

| Property | Predicted Value/Range |

|---|---|

| UV λmax | ~280 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Fluorescence Excitation λmax | ~280-290 nm |

| Fluorescence Emission λmax | ~340-360 nm |

Development of High-Throughput Screening Assays for 3,4-dichloro-1H-indol-7-amine hydrochloride Activity

High-throughput screening (HTS) assays are essential for rapidly evaluating the biological activity of large numbers of compounds. For 3,4-dichloro-1H-indol-7-amine hydrochloride, HTS assays could be developed to identify its potential molecular targets or to screen for modulators of its activity.

Assay Formats: Depending on the biological question, various HTS assay formats could be employed. These include biochemical assays that measure the effect of the compound on a purified enzyme or receptor, and cell-based assays that assess its impact on cellular processes such as cell viability, gene expression, or signaling pathways. nih.gov

Detection Technologies: Common HTS detection technologies that could be adapted for assays involving 3,4-dichloro-1H-indol-7-amine hydrochloride include fluorescence intensity, fluorescence polarization, time-resolved fluorescence, and luminescence. nih.gov For example, a fluorescence-based assay could be designed where the binding of the compound to a target protein results in a change in fluorescence.

The development of a robust HTS assay requires careful optimization of various parameters, including the concentrations of the assay components, incubation times, and the choice of detection method to achieve a good signal-to-background ratio and a high Z'-factor, which is a measure of the statistical effect size and the quality of the assay. nih.gov

Applications of Advanced Mass Spectrometry (e.g., HRMS, MS/MS) in 3,4-dichloro-1H-indol-7-amine hydrochloride Research

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable for the unambiguous identification and structural elucidation of 3,4-dichloro-1H-indol-7-amine hydrochloride and its metabolites.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion. This is a powerful tool for confirming the identity of 3,4-dichloro-1H-indol-7-amine hydrochloride in complex samples and for identifying unknown metabolites by providing their elemental formulas.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion is selected, fragmented, and the resulting product ions are detected. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for its definitive identification. For 3,4-dichloro-1H-indol-7-amine hydrochloride, the MS/MS spectrum would likely show fragments corresponding to the loss of the amine group, chlorine atoms, and fragmentation of the indole ring. This information is invaluable for structural confirmation and for differentiating it from isomeric compounds.

Table 4: Predicted High-Resolution Mass and MS/MS Fragmentation for [M+H]+ of 3,4-dichloro-1H-indol-7-amine

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]+ | 201.0035 | Protonated molecule (C8H7Cl2N2)+ |

| Fragment 1 | 184.0009 | Loss of NH3 |

| Fragment 2 | 165.9720 | Loss of HCl |

| Fragment 3 | 130.9815 | Loss of 2HCl |

Future Perspectives and Emerging Research Avenues for 3,4 Dichloro 1h Indol 7 Aminehydrochloride

Integration of Artificial Intelligence and Machine Learning in 3,4-dichloro-1H-indol-7-amine hydrochloride Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development pipeline for compounds like 3,4-dichloro-1H-indol-7-amine hydrochloride. dntb.gov.uaenamine.net These computational tools can dramatically accelerate the traditionally slow and costly process of drug discovery by analyzing vast datasets to predict molecular properties, identify potential biological targets, and optimize chemical structures. uic.edunih.gov

Machine learning algorithms, particularly deep neural networks and graph neural networks, can be trained on large libraries of known indole (B1671886) derivatives and their associated biological activities. researchgate.netnih.gov This allows for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, tailored to this class of compounds. mdpi.com For 3,4-dichloro-1H-indol-7-amine hydrochloride, these models can predict its binding affinity against a panel of potential targets, its physicochemical properties, and its metabolic stability before extensive laboratory synthesis and testing are undertaken. nih.govresearchgate.net This predictive power enables a more focused and efficient research strategy. nih.gov

Generative AI models can further contribute by designing novel analogues of 3,4-dichloro-1H-indol-7-amine hydrochloride with potentially improved efficacy or selectivity. nih.gov By learning the complex rules of chemical structure and biological activity, these models can propose new molecules that retain the core indole scaffold but feature modified substitutions to enhance interaction with a specific biological target. dntb.gov.ua This de novo design capability significantly expands the chemical space available for exploration.

Table 1: Application of AI/ML Models in 3,4-dichloro-1H-indol-7-amine hydrochloride Research

| AI/ML Model Type | Research Application | Predicted Parameters | Potential Impact |

|---|---|---|---|

| Graph Neural Networks (GNNs) | Target Prediction & Virtual Screening | Binding affinity scores for kinases, transporters, etc. | Accelerates identification of primary biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | IC50 values, metabolic stability, solubility. | Guides rational design of more potent and drug-like analogues. mdpi.com |

| Generative Adversarial Networks (GANs) | De Novo Drug Design | Novel chemical structures with desired properties. | Creates new intellectual property and expands therapeutic possibilities. nih.gov |

| Natural Language Processing (NLP) | Literature Mining | Extraction of structure-activity relationships from scientific papers. | Consolidates existing knowledge to inform new research directions. |

Exploration of Novel Biological Targets for 3,4-dichloro-1H-indol-7-amine hydrochloride

The structural versatility of the indole nucleus allows it to interact with a wide array of biological targets. nih.govsci-hub.se While the precise targets of 3,4-dichloro-1H-indol-7-amine hydrochloride require empirical validation, the broader class of indole derivatives provides a roadmap for exploration. Phenotypic screening, where compounds are tested against whole cells or organisms, can uncover unexpected activities and identify novel targets. nih.gov

A key area of investigation for substituted indoles is the protein kinome. nih.gov Many indole-based compounds have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.com Another promising target, particularly in the context of infectious diseases, is the mycobacterial membrane protein large 3 (MmpL3). nih.govnih.gov This protein is essential for the transport of mycolic acids in Mycobacterium tuberculosis, and several indole-based compounds have shown potent inhibitory activity against it. nih.gov

Furthermore, inverse virtual screening, a computational technique, can be employed to "fish" for potential targets. nih.gov In this approach, the structure of 3,4-dichloro-1H-indol-7-amine hydrochloride is computationally docked against a large database of protein structures to identify those with the highest predicted binding affinity. nih.gov This can generate hypotheses for subsequent experimental validation.

Table 2: Potential Biological Target Classes for 3,4-dichloro-1H-indol-7-amine hydrochloride

| Potential Target Class | Example Target | Biological Role / Disease Relevance | Rationale Based on Indole Chemistry |

|---|---|---|---|

| Protein Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Cell growth, differentiation, and apoptosis; Cancer. | Indole scaffold mimics the hinge-binding region of ATP in many kinases. nih.gov |

| Bacterial Transporters | MmpL3 | Mycolic acid transport in Mycobacterium tuberculosis; Tuberculosis. | Indole-2-carboxamides are a known class of MmpL3 inhibitors. nih.govnih.gov |

| Protease-Activated Receptors (PARs) | PAR-4 | Thrombin signaling in platelets; Thrombotic disorders. | Substituted indoles have been developed as selective PAR-4 antagonists. nih.gov |

| Tubulin | α/β-Tubulin | Microtubule formation and cell division; Cancer. | The indole ring is a key structural feature of vinca (B1221190) alkaloids and other tubulin-targeting agents. mdpi.com |

Development of Advanced Delivery Systems for 3,4-dichloro-1H-indol-7-amine hydrochloride (chemical/material science focus)

The therapeutic efficacy of a compound is often limited by its physicochemical properties, such as poor water solubility and low bioavailability. nih.gov Advanced drug delivery systems, developed from the principles of chemistry and material science, offer a powerful strategy to overcome these limitations. genesispub.org For a compound like 3,4-dichloro-1H-indol-7-amine hydrochloride, which possesses a hydrophobic indole core, encapsulation within nanocarriers can enhance its stability, solubility, and ability to reach target tissues. mdpi.comworldscientific.com

Liposomes are spherical vesicles composed of a phospholipid bilayer surrounding an aqueous core. genesispub.org Their amphiphilic nature allows for the encapsulation of both hydrophilic and hydrophobic drugs. genesispub.orgnih.gov For 3,4-dichloro-1H-indol-7-amine hydrochloride, the hydrophobic indole moiety could be partitioned within the lipid bilayer, while the hydrophilic amine hydrochloride group could interact with the aqueous core or the polar head groups of the phospholipids. The composition of the lipid bilayer (e.g., using lipids like DPPC or DSPC) can be tuned to control the release rate of the encapsulated compound. nih.gov

Polymeric nanoparticles , synthesized from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), offer another robust platform. nih.gov The compound can be encapsulated within the polymeric matrix, and its release can be sustained over long periods as the polymer biodegrades. genesispub.org The surface of these nanoparticles can also be functionalized with targeting ligands to direct the carrier to specific cells or tissues.

Hydrogels , which are three-dimensional networks of hydrophilic polymers, can be engineered to carry hydrophobic compounds by incorporating hydrophobic domains or micelles within the gel structure. nih.gov This approach could be particularly useful for localized delivery, where the hydrogel acts as a depot for the sustained release of 3,4-dichloro-1H-indol-7-amine hydrochloride.

Table 3: Comparison of Advanced Delivery Systems for 3,4-dichloro-1H-indol-7-amine hydrochloride

| Delivery System | Core Materials | Drug Loading Mechanism | Typical Size Range | Key Advantages |

|---|---|---|---|---|

| Liposomes | Phospholipids (e.g., Egg-PC, DPPC), Cholesterol | Partitioning within lipid bilayer (hydrophobic part); Entrapment in aqueous core (hydrophilic part). genesispub.org | 80 - 200 nm | Biocompatible; can carry both hydrophobic and hydrophilic drugs. nih.gov |

| Polymeric Nanoparticles | PLGA, PLA, PCL | Encapsulation within the polymer matrix via nanoprecipitation or emulsification. worldscientific.com | 100 - 500 nm | Sustained, controlled release; high drug loading capacity. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides, fatty acids) | Incorporation into a solid lipid matrix. | 50 - 1000 nm | Good stability; overcomes disadvantages of polymeric nanoparticles and liposomes. nih.gov |

| Micellar Hydrogels | Thermosensitive polymers (e.g., PLGA-PEG-PGLA), surfactants | Encapsulation within the hydrophobic core of micelles dispersed in a hydrogel. nih.gov | Micelles: 10-100 nm | Tunable release properties (e.g., pH or temperature-sensitive); suitable for localized delivery. nih.gov |

Challenges and Opportunities in 3,4-dichloro-1H-indol-7-amine hydrochloride Research

The path forward for 3,4-dichloro-1H-indol-7-amine hydrochloride research presents both significant challenges and compelling opportunities. A primary challenge is the limited amount of publicly available biological data specific to this molecule, necessitating foundational screening and characterization studies. Furthermore, like many kinase inhibitors, achieving target selectivity can be difficult, and potential off-target effects must be carefully evaluated. The inherent hydrophobicity of the indole core may also present formulation and bioavailability challenges that need to be addressed.

However, these challenges are matched by substantial opportunities. The application of AI and machine learning provides a powerful toolkit to accelerate the early stages of discovery, from target identification to lead optimization, thereby reducing time and cost. The rich history of indole derivatives in medicine suggests that 3,4-dichloro-1H-indol-7-amine hydrochloride has a high probability of interacting with valuable biological targets. The opportunity to explore this compound as a multi-targeted agent, simultaneously modulating several key biological pathways, is particularly relevant for complex diseases. Finally, advances in nanomedicine and material science offer unprecedented opportunities to formulate this compound into sophisticated delivery systems that can enhance its therapeutic index and enable targeted delivery, turning a promising molecule into a precisely engineered therapeutic agent.

Q & A

Q. What are the established synthetic methodologies for 3,4-dichloro-1H-indol-7-amine hydrochloride, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves halogenation of indole precursors followed by amine functionalization. Key steps include:

-

Halogenation : Use of chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C) to introduce chlorine substituents .

-

Amine Protection/Deprotection : Boc or Fmoc groups protect the amine during reactions, with acidic hydrolysis (HCl/EtOH) for deprotection .

-

Purification : Flash column chromatography (5% MeOH/DCM) yields >95% purity, though yields may vary (e.g., 10–79% depending on catalysts and solvents) .

-

Critical Parameters : Catalyst choice (e.g., Pd(OAc)₂ for coupling reactions), solvent polarity, and temperature control significantly affect yield .

Example Reaction Conditions Catalyst Solvent Yield Purity Method Suzuki coupling Pd(dba)₂ EtOH 10% NMR, LCMS Buchwald-Hartwig amination Pd(OAc)₂ Toluene 79% HPLC, IR

Q. Which analytical techniques are critical for validating the structure of 3,4-dichloro-1H-indol-7-amine hydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.3–8.5 ppm) and amine proton integration .

- LCMS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 236.01) and isotopic patterns for chlorine .

- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can palladium-catalyzed reactions be optimized for functionalizing the indole core of 3,4-dichloro-1H-indol-7-amine hydrochloride?

- Methodological Answer :

- Ligand Screening : Bidentate ligands (e.g., BINAP) improve catalytic efficiency in coupling reactions by stabilizing Pd intermediates .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates but may require inert atmospheres .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) mitigates decomposition of thermally sensitive intermediates .